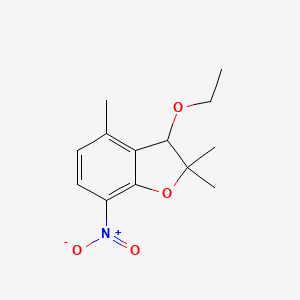

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran

Beschreibung

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is a benzofuran derivative featuring a partially saturated furan ring (2,3-dihydro), which reduces aromaticity compared to fully unsaturated benzofurans. The substituents include:

- 3-Ethoxy group: An electron-donating ether moiety that enhances solubility and influences electronic distribution.

- 2,2,4-Trimethyl groups: Sterically bulky substituents that may hinder reactivity at adjacent positions.

- 7-Nitro group: A strong electron-withdrawing group (EWG) that polarizes the aromatic ring, directing further electrophilic substitution.

Eigenschaften

IUPAC Name |

3-ethoxy-2,2,4-trimethyl-7-nitro-3H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-5-17-12-10-8(2)6-7-9(14(15)16)11(10)18-13(12,3)4/h6-7,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXBZZJRTCEAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2=C(C=CC(=C2OC1(C)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

Introduction of Substituents: The ethoxy, trimethyl, and nitro groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. specific industrial methods are often proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Studying the interactions of benzofuran derivatives with biological systems.

Medicine: Investigating potential pharmacological properties of benzofuran derivatives.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofuran core can also interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS 866151-76-0)

This brominated analog shares the dihydrobenzofuran core and nitro group but differs at position 3:

- Substituent : Bromine (Br) vs. ethoxy (OEt).

- Electronic Effects : Bromine is an EWG via inductive effects, while ethoxy donates electrons through resonance.

- Reactivity : Bromine serves as a leaving group, enabling cross-coupling or nucleophilic substitution reactions. Ethoxy lacks such reactivity, making the target compound more stable under basic conditions.

- Applications : The bromo compound is marketed as a building block for synthetic chemistry, suggesting its utility in constructing complex molecules.

3-Ethylsulfinyl-2-(3-fluorophenyl)-5-iodo-7-methyl-1-benzofuran

This fully aromatic benzofuran derivative contrasts with the target compound in several ways:

- Core Structure : Fully unsaturated benzofuran vs. dihydrobenzofuran, affecting conjugation and stability.

- 5-Iodo: A heavy atom useful in crystallography or radio-labeling but increases molecular weight.

- Applications : Likely explored for pharmaceutical or materials science applications due to its structural complexity.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran?

- Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:

Core Benzofuran Formation : Catalytic hydrogenation or cyclization of precursor molecules (e.g., benzofuran derivatives) to establish the dihydrobenzofuran scaffold .

Substituent Introduction : Sequential alkylation (for ethoxy and methyl groups) followed by nitration at the 7-position. Nitration conditions (e.g., HNO₃/H₂SO₄) must be optimized to avoid over-oxidation .

Purification : Column chromatography or recrystallization to isolate the product.

- Key Considerations : Reaction temperature, solvent choice (e.g., dichloromethane for bromination analogs ), and protecting groups for regioselectivity .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology :

- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O or π–π stacking) using software like Mercury. For example, dimers linked via R₂²(12) motifs are common in benzofuran derivatives .

- Validation : Compare bond lengths/angles with analogous structures (e.g., 7-fluoro-2,3-dihydro-1-benzofuran derivatives ).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects) .

- IR Spectroscopy : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How does the nitro group at the 7-position influence reactivity and intermolecular interactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The nitro group reduces electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. This impacts reactivity in cross-coupling reactions .

- Crystal Packing : Nitro groups participate in hydrogen bonds (e.g., C–H⋯O–NO₂) and contribute to dimerization, as seen in Hirshfeld surface analyses (O⋯H/H⋯O contacts: ~24.7% ).

Q. What computational approaches can predict the compound’s pharmacological potential?

- Methods :

- Docking Studies : Compare with CB2 receptor agonists (e.g., 2,3-dihydro-1-benzofuran derivatives ). The ethoxy group may enhance lipophilicity, affecting receptor binding.

- QSAR Modeling : Use structural analogs (e.g., 3-alkoxy-benzofurans ) to correlate substituents with bioactivity.

- Validation : Cross-reference with in vitro assays (e.g., receptor binding affinity or cytotoxicity screens ).

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Strategies :

- Cross-Validation : Use multiple techniques (e.g., XRD for absolute configuration vs. NMR for dynamic behavior) .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that XRD might miss .

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H⋯H vs. C⋯C interactions) to explain packing discrepancies .

Analytical Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.